

Environmental fate and biodegradability of Dibutyl malate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dibutyl malate*

Cat. No.: *B1584803*

[Get Quote](#)

< An In-Depth Technical Guide to the Environmental Fate and Biodegradability of **Dibutyl Malate**

Introduction

Dibutyl malate (DBM), the dibutyl ester of malic acid, is a colorless, oily liquid with a characteristic ester-like odor.^{[1][2]} It serves a critical role in various industrial applications, primarily as a comonomer in the emulsion polymerization of vinyl and acrylic adhesives and paints.^{[3][4]} Additionally, it functions as a plasticizer, an intermediate in organic synthesis for products like succinic acid derivatives, and an additive in pigments, pharmaceuticals, and agricultural products.^{[3][5][6]} Given its widespread use, understanding the environmental fate and biodegradability of **dibutyl malate** is paramount for assessing its ecological impact and ensuring responsible product stewardship. This guide provides a comprehensive technical overview of the key processes governing the environmental persistence and degradation of DBM, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. A summary of key properties for **dibutyl malate** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₀ O ₄	[7]
Molar Mass	228.28 g/mol	[7]
Appearance	Clear, colorless to yellowish oily liquid	[1][2][3]
Boiling Point	280-281°C	[3][8]
Freezing Point	-65 to -85°C	[1][3]
Vapor Pressure	< 1x10 ⁻² hPa at 20°C; 0.000620 mmHg @ 25.00 °C	[1][9]
Water Solubility	Very slightly soluble; 0.173 g/L at 20°C	[5][9]
Log K _{ow} (Octanol-Water Partition Coefficient)	3.38 at 20°C	[9]
Flash Point	138-141°C	[1][5]

The low vapor pressure of **dibutyl malate** suggests that volatilization from water or soil surfaces is not a significant environmental transport mechanism.[1][9] Its low water solubility and a log K_{ow} greater than 3 indicate a potential for bioaccumulation in aquatic organisms. [8][9]

Abiotic Degradation Pathways

Abiotic degradation processes, which are purely chemical or physical in nature, play a role in the transformation of **dibutyl malate** in the environment. The primary abiotic pathways are hydrolysis and photodegradation.

Hydrolysis

As an ester, **dibutyl malate** is susceptible to hydrolysis, the chemical breakdown of the compound due to reaction with water. The ester linkages can be cleaved, yielding n-butanol and malic acid, with monobutyl malate as a potential intermediate.[1] The rate of hydrolysis is dependent on pH and temperature. One study indicated that at a pH of 7.0 and a temperature

of 25°C, the half-life for hydrolysis is approximately 2870 hours.[9] At a more acidic pH of 1.2 and a higher temperature of 37°C, 15% hydrolysis was observed over 144 hours.[9] This suggests that under typical environmental conditions (neutral pH), hydrolysis is a relatively slow degradation process. The synthesis of DBM often involves the removal of water to prevent the reverse hydrolysis reaction.[10]

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. While specific studies on the direct photodegradation of **dibutyl malate** are limited, research on structurally similar compounds like dibutyl phthalate (DBP) provides valuable insights. Photochemical degradation of DBP leads to the formation of monobutyl phthalate and phthalic acid.[11] It is plausible that **dibutyl malate** undergoes a similar photodegradation pathway, involving the cleavage of the ester bonds and potential oxidation of the butyl chains. The presence of photosensitizers in the environment, such as humic acids, could potentially accelerate this process. Studies on DBP have also shown that photocatalytic degradation using catalysts like titanium dioxide (TiO_2) can be an effective removal method.[12][13]

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, and it is a critical process in determining the ultimate environmental fate of **dibutyl malate**.

Aerobic Biodegradation

Under aerobic conditions (in the presence of oxygen), **dibutyl malate** is expected to be biodegradable. As a diester, the anticipated metabolic pathway involves the enzymatic hydrolysis of the ester bonds by microbial esterases.[1] This process would release n-butanol and malic acid.[1] Both of these breakdown products are readily biodegradable and can be further metabolized by microorganisms for energy and cell growth.

The biodegradability of chemicals is often assessed using standardized test methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals.[14][15][16] For a substance to be classified as "readily biodegradable," it must meet specific criteria within a 28-day test period.[15] These criteria include reaching a certain percentage of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (Th CO_2) production, typically 60%, or dissolved

organic carbon (DOC) removal of 70%.[\[14\]](#)[\[15\]](#) A crucial aspect of these tests is the "10-day window," which requires that the pass level be reached within 10 days of biodegradation exceeding 10%.[\[15\]](#) An OECD SIDS (Screening Information Data Set) assessment for **dibutyl malate** concluded that the substance is "inherently biodegradable," which suggests that while it will degrade, it may do so more slowly or require adaptation of the microbial community.[\[9\]](#)

Anaerobic Biodegradation

Information on the anaerobic biodegradability of **dibutyl malate** is less readily available. In anaerobic environments, such as sediments and some wastewater treatment systems, different microbial pathways would be involved. It is plausible that the initial hydrolysis of the ester bonds would still occur. The subsequent degradation of n-butanol and malic acid would proceed through anaerobic metabolic pathways, ultimately leading to the formation of methane and carbon dioxide.

Ecotoxicological Profile

The ecotoxicity of **dibutyl malate** is an important consideration for its environmental risk assessment. It has been classified as toxic to aquatic life with long-lasting effects.[\[3\]](#)

Aquatic Toxicity

Studies have shown that **dibutyl malate** is toxic to various aquatic organisms.[\[9\]](#) The 72-hour EC50 (the concentration that causes an effect in 50% of the test population) for the freshwater alga *Scenedesmus subspicatus* is reported as 6.2 mg/L.[\[17\]](#) For the freshwater crustacean *Daphnia magna*, the 48-hour EC50 is 21 mg/L, and for the rainbow trout (*Oncorhynchus mykiss*), the 96-hour LC50 (the concentration that is lethal to 50% of the test population) is 1.2 mg/L.[\[18\]](#) These values indicate a moderate to high level of acute toxicity to aquatic life.

Terrestrial Toxicity

The impact of **dibutyl malate** on soil organisms is also a concern, particularly due to its use in agricultural applications.[\[3\]](#) Research on the structurally similar dibutyl phthalate has demonstrated negative effects on the reproduction of earthworms (*Eisenia andrei*) at low concentrations in soil.[\[11\]](#)

Experimental Protocols for Assessing Biodegradability

To experimentally determine the biodegradability of **dibutyl malate**, standardized protocols such as the OECD 301 series are employed.[14][15][16] The following provides a generalized, step-by-step methodology for a ready biodegradability test.

OECD 301F: Manometric Respirometry Test

This method is suitable for assessing the ready biodegradability of soluble and insoluble substances.[14]

Objective: To determine the extent of biodegradation by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.

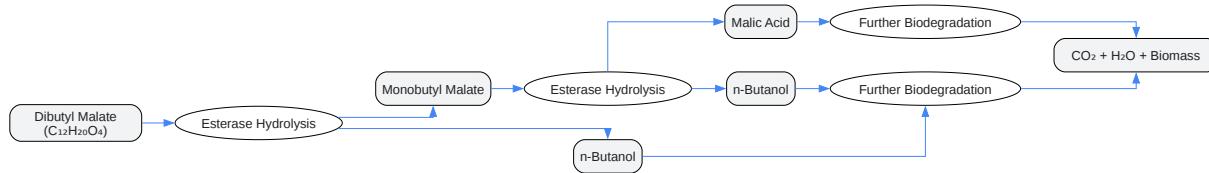
Materials:

- Test substance: **Dibutyl malate**
- Inoculum: Activated sludge from a domestic wastewater treatment plant
- Mineral medium: Prepared according to OECD guidelines
- Reference substance: Sodium benzoate or aniline (a readily biodegradable compound)
- Toxicity control: A vessel containing both the test substance and the reference substance
- Blank control: A vessel containing only the inoculum
- Manometric respirometer

Procedure:

- Preparation of Solutions: Prepare a stock solution of **dibutyl malate**. Due to its low water solubility, it may be necessary to use a carrier solvent or prepare a suspension. Prepare the mineral medium and the reference substance solution.

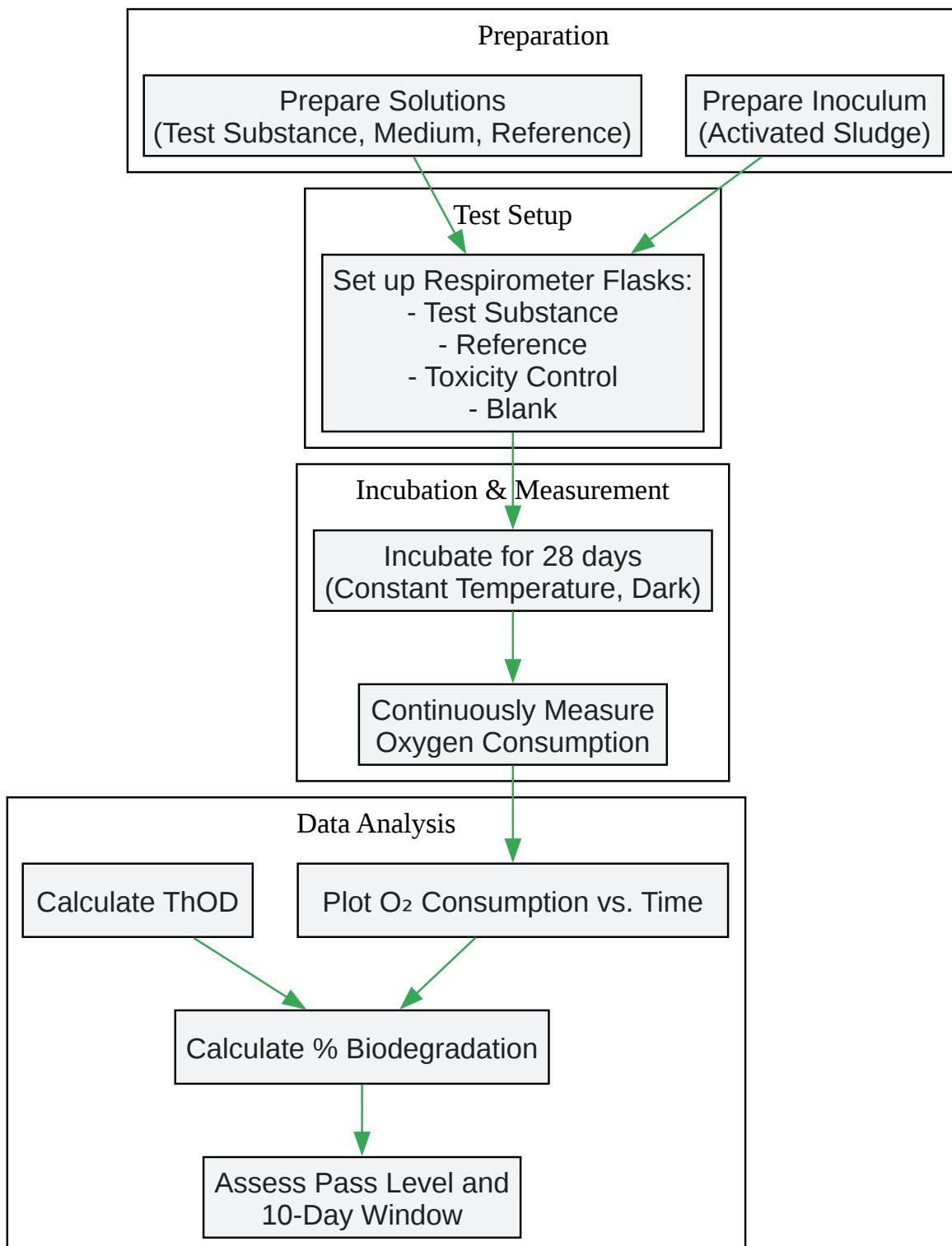
- Inoculum Preparation: Collect fresh activated sludge and process it according to the OECD guideline to obtain a suitable inoculum.
- Test Setup: Add the mineral medium to the respirometer flasks. Add the test substance, reference substance, and toxicity control to their respective flasks to achieve the desired final concentrations. Add the inoculum to all flasks.
- Incubation: Seal the flasks and place them in the respirometer. Incubate at a constant temperature (typically 20-25°C) in the dark for 28 days.
- Data Collection: The respirometer will continuously measure the oxygen uptake in each flask over the 28-day period.
- Data Analysis:
 - Calculate the theoretical oxygen demand (ThOD) for **dibutyl malate** based on its chemical formula.
 - Plot the oxygen consumption over time for each test condition.
 - Calculate the percentage of biodegradation as: % Biodegradation = $(O_2 \text{ consumed by test substance} - O_2 \text{ consumed by blank}) / \text{ThOD} * 100$
 - Assess whether the pass level ($\geq 60\% \text{ ThOD}$) is reached within the 10-day window.


Validation of the Test:

- The biodegradation of the reference substance should reach the pass level within 14 days.
- The oxygen consumption in the blank should not be excessive.
- If the degradation in the toxicity control is significantly lower than in the reference control, it indicates that the test substance is inhibitory to the microorganisms.[14]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.


Proposed Biodegradation Pathway of Dibutyl Malate

[Click to download full resolution via product page](#)

Caption: Proposed aerobic biodegradation pathway of **dibutyl malate**.

Workflow for OECD 301F Biodegradability Test

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the OECD 301F manometric respirometry test.

Conclusion

Dibutyl malate is a widely used industrial chemical with properties that suggest a potential for environmental persistence and bioaccumulation if not adequately degraded. While abiotic processes like hydrolysis and photodegradation contribute to its transformation, biodegradation is the primary mechanism for its ultimate removal from the environment. Standardized testing indicates that **dibutyl malate** is inherently biodegradable, likely proceeding through the hydrolysis of its ester bonds to form n-butanol and malic acid, which are then further mineralized. However, its classification as toxic to aquatic organisms highlights the importance of minimizing its release into the environment. Further research into its anaerobic biodegradation and the environmental fate of any potential persistent metabolites would provide a more complete picture of its overall ecological impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]
- 3. adakem.com [adakem.com]
- 4. Dibutyl Maleate | DBM |Celanese [celanese.com]
- 5. Dibutyl maleate - Wikipedia [en.wikipedia.org]
- 6. knowledge-sourcing.com [knowledge-sourcing.com]
- 7. Dibutyl maleate | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 105-76-0 CAS | DIBUTYL MALEATE | Laboratory Chemicals | Article No. 3270D [lobachemie.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. bip.iich.gliwice.pl [bip.iich.gliwice.pl]
- 11. Environmental fate of dibutylphthalate in agricultural plastics: Photodegradation, migration and ecotoxicological impact on soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO₂, and UV-Vis/Bi₂WO₆ Systems [frontiersin.org]
- 14. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. oecd.org [oecd.org]
- 17. fishersci.com [fishersci.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [Environmental fate and biodegradability of Dibutyl malate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584803#environmental-fate-and-biodegradability-of-dibutyl-malate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com